Ethyl 1-cyano-2-(4-methylphenyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-cyano-2-(4-methylphenyl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by the presence of a cyano group, a methylphenyl group, and an ethyl ester group attached to a cyclopropane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-cyano-2-(4-methylphenyl)cyclopropane-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) as a solvent . The reaction mixture is heated to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyano-2-(4-methylphenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-cyano-2-(4-methylphenyl)cyclopropane-1-carboxylate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-cyano-2-(4-methylphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-cyano-1-cyclopropanecarboxylate: Similar structure but lacks the methylphenyl group.
Ethyl 1-cyano-2-(4-chlorophenyl)cyclopropane-1-carboxylate: Contains a chlorophenyl group instead of a methylphenyl group.
Ethyl 1-cyano-2-(4-nitrophenyl)cyclopropane-1-carboxylate: Contains a nitrophenyl group instead of a methylphenyl group.
Uniqueness
Ethyl 1-cyano-2-(4-methylphenyl)cyclopropane-1-carboxylate is unique due to the presence of the methylphenyl group, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
138489-86-8 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 1-cyano-2-(4-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-3-17-13(16)14(9-15)8-12(14)11-6-4-10(2)5-7-11/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
ZRDKFFGSRVYRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1C2=CC=C(C=C2)C)C#N |
Origin of Product |
United States |
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